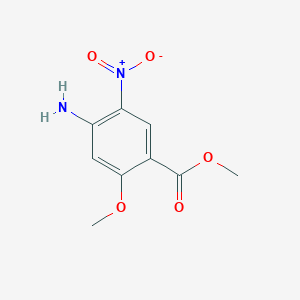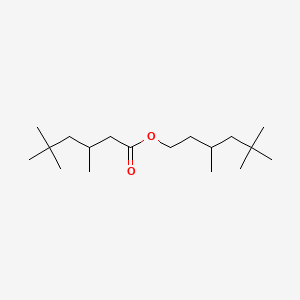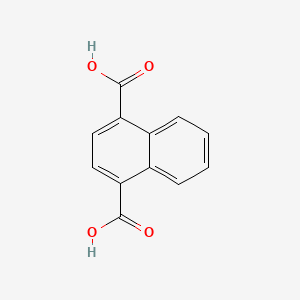
1,4-ナフタレンジカルボン酸
概要
説明
1,4-Naphthalenedicarboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Naphthalenedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Naphthalenedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
金属有機構造体 (MOFs)
この化合物は、MOFsの構築における有機リンカーとして機能します。 UiO-66-NDCのようなMOFsは、高い表面積と多孔性を利用して、ガス貯蔵、分離、および触媒用途に適しています。UiO-66-NDCは、染料化学物質の光触媒分解において可能性を示しており、環境浄化や水処理における使用を示唆しています .
光触媒
研究により、1,4-ナフタレンジカルボン酸ベースのMOFsが有機染料の光触媒分解に効果的であることが示されています。 この用途は、これらの化合物が有害な染料を毒性の低い物質に分解するのに役立つ、産業廃水の処理にとって重要です .
作用機序
Target of Action
It is known that this compound is widely used in the dye, fluorescent whitening agent, high adhesion coating, and plastic industries .
Biochemical Pathways
It is known that this compound is used in the synthesis of various products in the chemical industry , which suggests that it may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is known to be insoluble in water , which may impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Naphthalenedicarboxylic acid. For instance, it is known to be stable under dry and room temperature conditions . It is also known to be irritating to the eyes, skin, and respiratory system , suggesting that protective equipment should be used when handling this compound.
生化学分析
Biochemical Properties
1,4-Naphthalenedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) where it acts as a linker molecule, coordinating with metal ions to form stable structures . These interactions are crucial for the development of advanced materials with specific biochemical properties.
Cellular Effects
The effects of 1,4-Naphthalenedicarboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of prostate cancer diagnosis, copper(II) 1,4-naphthalenedicarboxylate has been used to create electrochemical immunosensors for detecting prostate-specific antigen (PSA) . This application highlights the compound’s potential in medical diagnostics and its impact on cellular functions.
Molecular Mechanism
At the molecular level, 1,4-Naphthalenedicarboxylic acid exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that influence enzyme activity and gene expression . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal ions is a key factor in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Naphthalenedicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but its long-term effects on cellular function can vary . For instance, in the synthesis of metal-organic frameworks, the stability of the compound is crucial for maintaining the structural integrity of the final product.
Dosage Effects in Animal Models
The effects of 1,4-Naphthalenedicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . It is important to determine the optimal dosage to avoid toxic or adverse effects, especially in the context of pharmaceutical applications.
Metabolic Pathways
1,4-Naphthalenedicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4-Naphthalenedicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness.
Subcellular Localization
1,4-Naphthalenedicarboxylic acid is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, influencing its activity and function within the cell.
特性
IUPAC Name |
naphthalene-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMFBCRYHDZLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060545 | |
| Record name | 1,4-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-70-9 | |
| Record name | 1,4-Naphthalenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-NAPHTHALENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HFA3F9GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Naphthalenedicarboxylic acid?
A1: 1,4-Naphthalenedicarboxylic acid has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.
Q2: What spectroscopic data is relevant for characterizing 1,4-H2NDC?
A2: Infrared (IR) spectroscopy is commonly employed to identify the characteristic functional groups of 1,4-H2NDC, such as the carboxyl groups (-COOH) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and bonding within the molecule.
Q3: Is 1,4-H2NDC stable under hydrothermal conditions?
A3: Yes, 1,4-H2NDC demonstrates excellent stability under hydrothermal conditions, making it a suitable linker for synthesizing MOFs using solvothermal methods [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: How does 1,4-H2NDC interact with metal ions in MOFs?
A6: 1,4-H2NDC acts as a bridging ligand, coordinating to metal ions through its two carboxylate groups (-COO-) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This bridging ability allows for the construction of diverse MOF architectures.
Q5: What kind of structural motifs are observed in MOFs incorporating 1,4-H2NDC?
A7: 1,4-H2NDC facilitates the formation of various structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific motif depends on factors like the metal ion, co-ligands, and reaction conditions [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. For instance, it can form 3D frameworks with pcu topology [, , ], diamond-like frameworks [], and even complex self-catenated structures [].
Q6: How does the choice of co-ligand influence the structure of MOFs with 1,4-H2NDC?
A8: The use of different co-ligands alongside 1,4-H2NDC plays a crucial role in directing the self-assembly process and ultimately determines the final MOF architecture. Flexible co-ligands can lead to interpenetration or entanglement in the framework, while rigid co-ligands can result in different pore sizes and shapes [, , ].
Q7: Do MOFs containing 1,4-H2NDC exhibit luminescence?
A9: Yes, several MOFs incorporating 1,4-H2NDC have shown luminescent properties [, , , , , , ]. The luminescence can originate from the ligand itself or from ligand-to-metal charge transfer (LMCT) [].
Q8: Have 1,4-H2NDC-based MOFs been explored for sensing applications?
A10: Yes, the luminescent properties of 1,4-H2NDC-based MOFs make them promising candidates for sensing applications. Research shows their potential in detecting various analytes, including metal ions (Fe3+, Al3+, Hg2+, Cu2+) [, , , , ], anions (MnO4–, Cr2O72–) [], antibiotics (tetracycline, nitrofurantoin) [, ], pesticides (imidacloprid) [], and nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) [, ].
Q9: Do MOFs incorporating 1,4-H2NDC find applications in catalysis?
A11: While not extensively explored, there are examples of 1,4-H2NDC based MOFs being investigated for their catalytic properties. For instance, Co3O4 hierarchical nanosheets derived from a 1,4-H2NDC based Co MOF showed promising activity for photocatalytic CO2 reduction [].
Q10: Are there other notable applications of 1,4-H2NDC in material science?
A12: Yes, 1,4-H2NDC is used in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers known for their thermal stability and mechanical strength []. These polymers are explored for various applications like coatings, composites, and membranes.
Q11: What is the role of computational chemistry in understanding 1,4-H2NDC-based MOFs?
A13: Computational techniques like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, bonding interactions, and optical properties of these MOFs. For example, TDDFT calculations helped confirm the ligand-to-ligand charge transfer (LLCT) mechanism for fluorescence emission in a series of Cd-based MOFs with 1,4-H2NDC [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
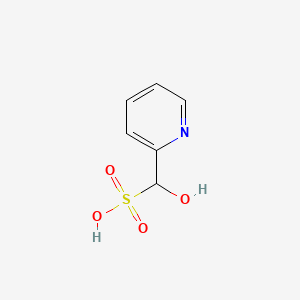
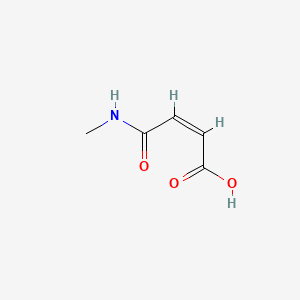

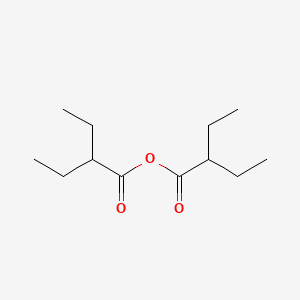
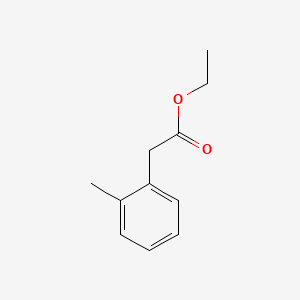
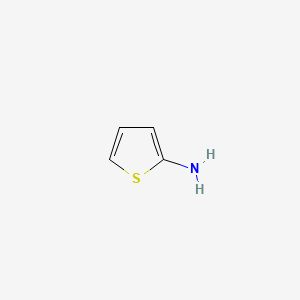
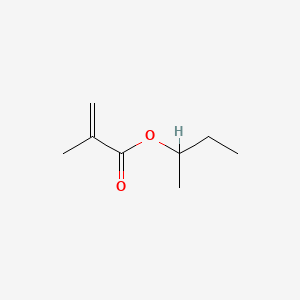

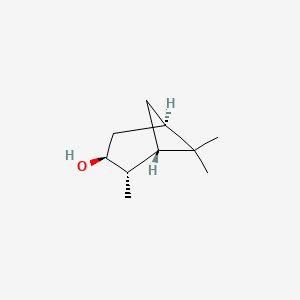

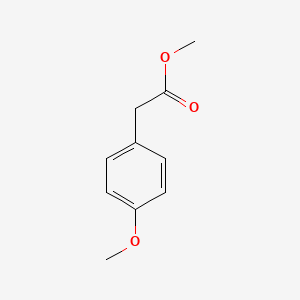
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/new.no-structure.jpg)
